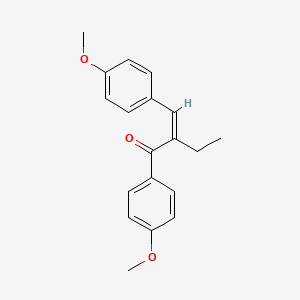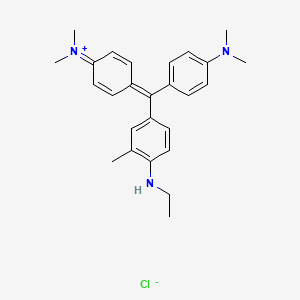
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of multiple dimethylamino and ethylamino groups attached to a methylium core, making it a versatile molecule in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-(ethylamino)-3-methylbenzaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of condensation and cyclization steps, resulting in the formation of the desired methylium compound. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening and process optimization techniques allows for efficient production with minimal waste and high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The presence of dimethylamino and ethylamino groups allows for strong interactions with nucleophilic sites, leading to changes in molecular conformation and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-(dimethylamino)phenyl)methylium
- N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride
- Methanone, bis[4-(dimethylamino)phenyl]-
Uniqueness
Methylium, bis(4-(dimethylamino)phenyl)(4-(ethylamino)-3-methylphenyl)-, chloride stands out due to its unique combination of dimethylamino and ethylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
72102-64-8 |
|---|---|
Fórmula molecular |
C26H32ClN3 |
Peso molecular |
422.0 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]-[4-(ethylamino)-3-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C26H31N3.ClH/c1-7-27-25-17-12-22(18-19(25)2)26(20-8-13-23(14-9-20)28(3)4)21-10-15-24(16-11-21)29(5)6;/h8-18H,7H2,1-6H3;1H |
Clave InChI |
YHZXJDQCGZTMJU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
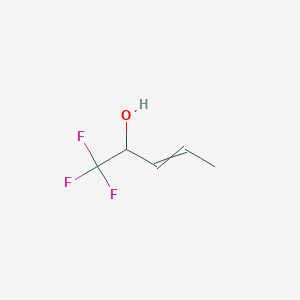
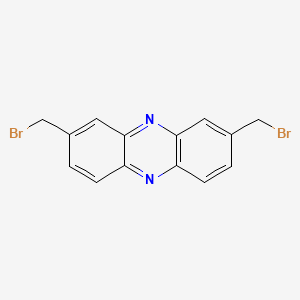

![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)


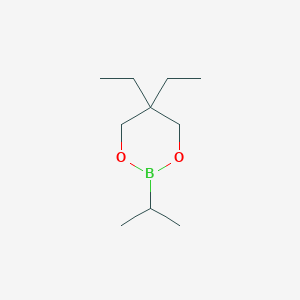
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
